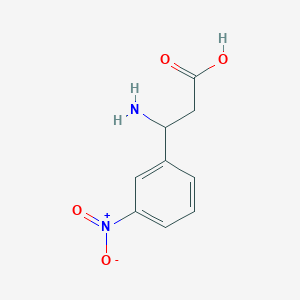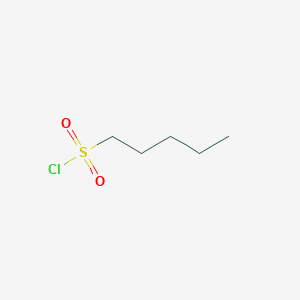
1,3-Propanedisulfonyl chloride
Übersicht
Beschreibung
1,3-Propanedisulfonyl chloride is a chemical compound utilized in various synthetic chemical processes. It acts as a sulfonyl chloride, which is commonly used in the preparation of sulfonate esters and amides. The compound's utility spans across different fields of chemistry, owing to its reactivity and the ability to form bonds with a wide range of functional groups.
Synthesis Analysis
The synthesis of compounds similar to 1,3-Propanedisulfonyl chloride often involves chlorination reactions where sulfur-containing compounds are reacted with chlorinating agents. For instance, the catalytic conversion of glycerol to 1,3-propanediol is a process that shares similarities with potential pathways for synthesizing 1,3-Propanedisulfonyl chloride derivatives. This process emphasizes the role of catalysts and process variables in achieving high selectivity and yield (Silva Ruy et al., 2020).
Wissenschaftliche Forschungsanwendungen
Quantum Chemistry Studies
- 1,3-Propanedisulfonyl chloride has been utilized in quantum chemistry research. For example, a study used related compounds in the preparation of 1,3-dibromo-2,2-bis(bromomethyl)propane, where the molecular structure was studied using Gaussian 03 software at a quantum chemistry level. The optimal molecular structure was determined using density functional theory, illustrating its importance in the study of molecular configurations and reactivity (Peng, 2014).
Genetic Engineering for Chemical Production
- The compound's derivative, 1,3-Propanediol, is a focus of genetic engineering research. This compound, used as a monomer for various products, can be biosynthetically produced using bacteria like Clostridium butyricum. Genetically engineered strains have been developed to improve the yield and overcome production barriers, demonstrating the relevance of 1,3-Propanedisulfonyl chloride derivatives in biotechnological applications (Yang et al., 2018).
Electrochemical Conversion Research
- Research has explored the electrochemical conversion of glycerol to 1,3-propanediol, highlighting the potential of using 1,3-Propanedisulfonyl chloride derivatives in green chemistry. This approach, involving selective conversion in chloride media, exemplifies the compound's relevance in developing sustainable chemical processes (James, Sauter, & Schröder, 2018).
Synthesis and Structure Characterization
- Studies have also focused on the synthesis and structure characterization of related compounds, such as 1,3-dibromo-2,2-Bis(bromomethyl)propane, derived from similar sulfonyl chlorides. These studies are significant for understanding the production processes and molecular properties of related chemicals (Chen Bai-guang, 2013).
Microbial Production of 1,3-Propanediol
- The microbial production of 1,3-propanediol, a derivative of 1,3-Propanedisulfonyl chloride, has been extensively studied. This research includes developing microbial strains and optimizing fermentation processes, emphasizing the compound's significance in biotechnological and industrial applications (Kaur, Srivastava, & Chand, 2012).
Electrochemical Perfluorination
- The electrochemical perfluorination of propanesulfonyl fluorides, including 1,3-propanedisulfonyl difluoride, has been studied for producing fluorinated compounds. This highlights its application in developing new fluorinated materials with potential uses in various industries (Hollitzer & Sartori, 1987).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
propane-1,3-disulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl2O4S2/c4-10(6,7)2-1-3-11(5,8)9/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHABYFQJNLKLOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)Cl)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30325758 | |
| Record name | 1,3-Propanedisulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30325758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Propanedisulfonyl chloride | |
CAS RN |
20686-91-3 | |
| Record name | 1,3-Propanedisulfonyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=517262 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Propanedisulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30325758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



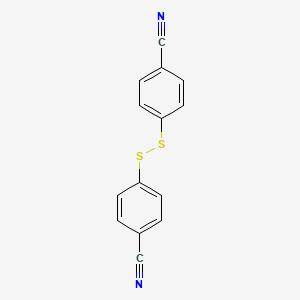
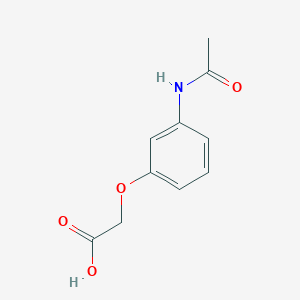
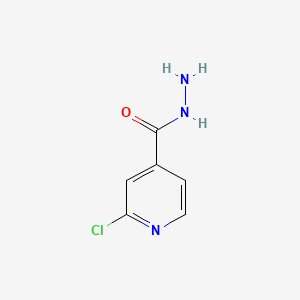
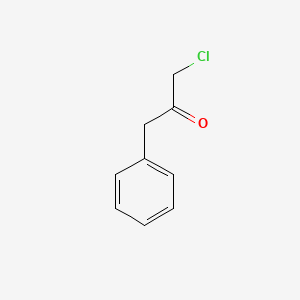
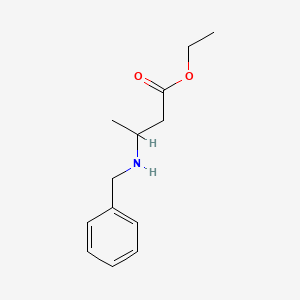
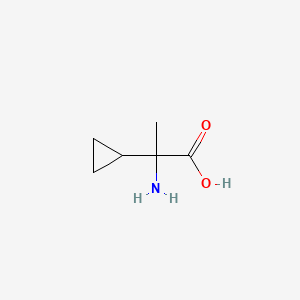

![Ethyl 2-[(chloroacetyl)amino]benzoate](/img/structure/B1267578.png)
![1-[4-(dimethylamino)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1267579.png)
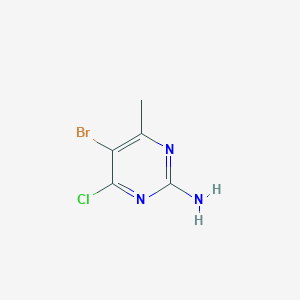
![Benzo[b]thiophene-2-carboxamide](/img/structure/B1267583.png)
![Benzo[b]thiophen-2-ylmethanamine](/img/structure/B1267584.png)
